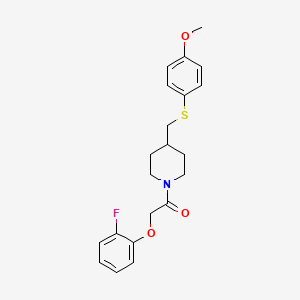![molecular formula C6H2N6O2 B2443771 Benzo[1,2-d:4,5-d']bis([1,2,3]triazole)-4,8(1H,7H)-dione CAS No. 69370-63-4](/img/structure/B2443771.png)
Benzo[1,2-d:4,5-d']bis([1,2,3]triazole)-4,8(1H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[1,2-d:4,5-d']bis([1,2,3]triazole)-4,8(1H,7H)-dione is a heterocyclic compound with the molecular formula C6H2N6O2 and a molecular weight of 190.12 g/mol . This compound is characterized by its unique triazole and benzotriazole fused ring structure, which contributes to its stability and reactivity. It has a predicted boiling point of 716.3°C and a density of 2.145 g/cm³ .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,2-d:4,5-d']bis([1,2,3]triazole)-4,8(1H,7H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzotriazole derivatives with hydrazine or its derivatives, followed by cyclization to form the triazole ring . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.
化学反応の分析
Types of Reactions
Benzo[1,2-d:4,5-d']bis([1,2,3]triazole)-4,8(1H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced triazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products
The major products formed from these reactions include various substituted triazole derivatives, which can have different functional groups attached to the triazole ring. These derivatives can exhibit diverse chemical and physical properties, making them useful in various applications.
科学的研究の応用
Benzo[1,2-d:4,5-d']bis([1,2,3]triazole)-4,8(1H,7H)-dione has several scientific research applications:
作用機序
The mechanism of action of Benzo[1,2-d:4,5-d']bis([1,2,3]triazole)-4,8(1H,7H)-dione involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific derivative and its application.
類似化合物との比較
Similar Compounds
Benzotriazole: A parent compound with a similar triazole ring structure but lacking the fused benzene ring.
1,2,3-Triazole: A simpler triazole compound with a single triazole ring.
Benzothiazole: A heterocyclic compound with a benzene ring fused to a thiazole ring, used in similar applications.
Uniqueness
Benzo[1,2-d:4,5-d']bis([1,2,3]triazole)-4,8(1H,7H)-dione is unique due to its fused triazole and benzotriazole rings, which confer enhanced stability and reactivity. This unique structure allows for diverse chemical transformations and applications, making it a valuable compound in various fields of research and industry .
特性
IUPAC Name |
2,6-dihydrotriazolo[4,5-f]benzotriazole-4,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2N6O2/c13-5-1-2(8-11-7-1)6(14)4-3(5)9-12-10-4/h(H,7,8,11)(H,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJQFDNFQDAVHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=NNN=C1C(=O)C3=NNN=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
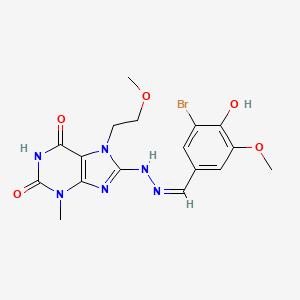



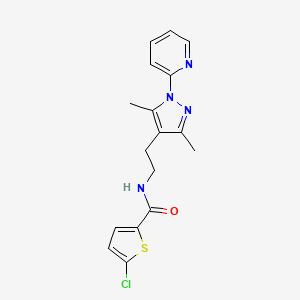
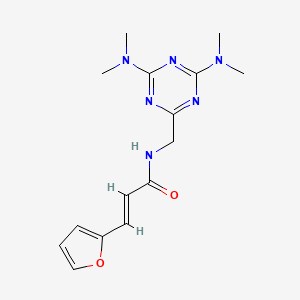
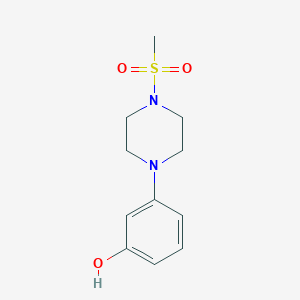

![(5-Bromofuran-2-yl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2443704.png)
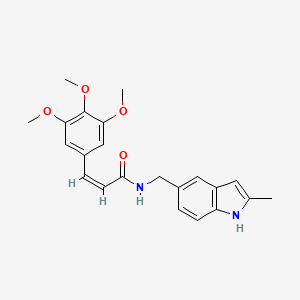
![2-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2443707.png)
![5-[1-(dimethylamino)propyl]-4-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2443708.png)
![1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2443709.png)
